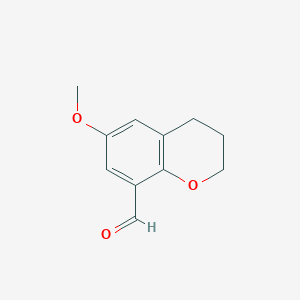
6-methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde
概要
説明
6-Methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde is an organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features a methoxy group at the 6th position, a dihydrochromene core, and an aldehyde group at the 8th position, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxy-2-hydroxybenzaldehyde with an appropriate dienophile in the presence of a catalyst to form the chromene ring system. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
6-Methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Methoxy-3,4-dihydro-2H-chromene-8-carboxylic acid.
Reduction: 6-Methoxy-3,4-dihydro-2H-chromene-8-methanol.
Substitution: Various substituted chromenes depending on the nucleophile used.
科学的研究の応用
6-Methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 6-methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group may also contribute to the compound’s overall reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde
- 3-Formylcoumarin derivatives
- 2H-Chromene derivatives
Uniqueness
6-Methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the chromene core
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
6-methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-8-3-2-4-14-11(8)9(6-10)7-12/h5-7H,2-4H2,1H3 |
InChIキー |
FLWDGGPCKJBWNJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=C1)C=O)OCCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














